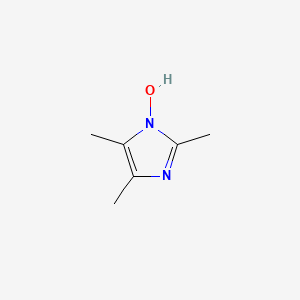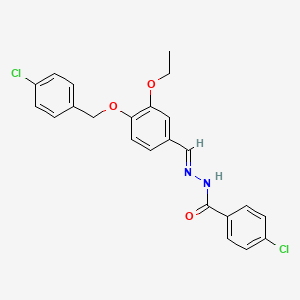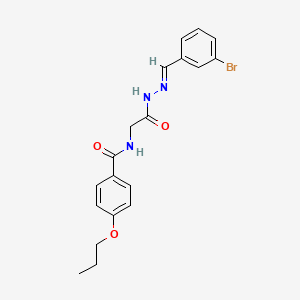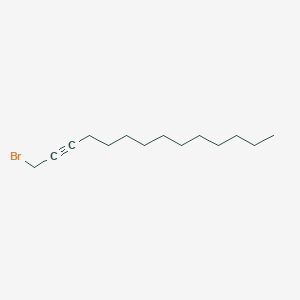![molecular formula C31H27ClFN5 B12006885 2-(4-Chlorobenzyl)-1-[4-(4-fluorobenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12006885.png)
2-(4-Chlorobenzyl)-1-[4-(4-fluorobenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorobenzyl)-1-[4-(4-fluorobenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a benzimidazole core, substituted with various functional groups that contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzyl)-1-[4-(4-fluorobenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Substitution Reactions:
Cyclization: The formation of the pyrido[1,2-a]benzimidazole ring system may involve cyclization reactions under basic or acidic conditions.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core or the piperazinyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction of the nitrile group may produce primary amines.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of benzimidazole derivatives in various chemical reactions.
Biology
Biologically, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may be investigated for similar properties, including its potential to inhibit specific enzymes or pathways in microbial or cancer cells.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Benzimidazole derivatives have been used in the development of drugs for treating infections, cancer, and other diseases. This compound’s unique structure may offer advantages in terms of potency and selectivity.
Industry
Industrially, the compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its diverse reactivity and functional groups make it a versatile building block for various applications.
作用機序
The mechanism of action of 2-(4-Chlorobenzyl)-1-[4-(4-fluorobenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with enzymes, receptors, or other proteins, disrupting normal cellular processes. The molecular targets may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Binding to specific receptors, altering signal transduction pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting replication and transcription.
類似化合物との比較
Similar Compounds
- 2-(4-Chlorobenzyl)-1-[4-(4-fluorobenzyl)-1-piperazinyl]-benzimidazole
- 2-(4-Chlorobenzyl)-1-[4-(4-fluorobenzyl)-1-piperazinyl]-3-methylbenzimidazole
Uniqueness
Compared to similar compounds, 2-(4-Chlorobenzyl)-1-[4-(4-fluorobenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile stands out due to the presence of the pyrido[1,2-a]benzimidazole ring system and the nitrile functionality. These features may enhance its biological activity and provide unique reactivity patterns in chemical reactions.
特性
分子式 |
C31H27ClFN5 |
|---|---|
分子量 |
524.0 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)methyl]-1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C31H27ClFN5/c1-21-26(18-22-6-10-24(32)11-7-22)31(38-29-5-3-2-4-28(29)35-30(38)27(21)19-34)37-16-14-36(15-17-37)20-23-8-12-25(33)13-9-23/h2-13H,14-18,20H2,1H3 |
InChIキー |
CGXWIFIURMFNLT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=C(C=C4)Cl)N5CCN(CC5)CC6=CC=C(C=C6)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]octadecanamide](/img/structure/B12006806.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12006810.png)
![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12006817.png)
![N-[2,2,2-Trichloro-1-({[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}amino)ethyl]butanamide](/img/structure/B12006820.png)






![2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B12006840.png)


